3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridin-2-yl]propanoic acid
Description
This compound is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative featuring a pyridine ring substituted at the 5-position with a carbamate-linked Fmoc group and a propanoic acid backbone. The Fmoc group serves as a temporary protective moiety for amines during solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions . The propanoic acid terminus facilitates conjugation to resins or other amino acids during peptide assembly.
Properties
IUPAC Name |
3-[5-(9H-fluoren-9-ylmethoxycarbonylamino)pyridin-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c26-22(27)12-11-15-9-10-16(13-24-15)25-23(28)29-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,13,21H,11-12,14H2,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAFRVHUTAOVMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CN=C(C=C4)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridin-2-yl]propanoic acid typically involves the protection of the amino group using the fluorenylmethyloxycarbonyl (Fmoc) group. This is followed by a series of reactions including coupling with pyridine derivatives and subsequent deprotection steps . The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and reagents like sodium azide (NaN3) and isobutoxycarbonyl chloride (IBC-Cl) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The processes are optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridin-2-yl]propanoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions . The conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives .
Scientific Research Applications
3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridin-2-yl]propanoic acid is used in a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridin-2-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Differences
Key Comparative Insights
- Substituent Position and Reactivity: The target compound’s 5-position Fmoc on pyridine contrasts with Fmoc-2-Pal-OH (pyridin-2-yl at β-position), altering steric and electronic profiles. Chlorophenyl analogs (e.g., ) exhibit enhanced electrophilicity due to the electron-withdrawing Cl group, which may accelerate acylation but increase susceptibility to hydrolysis.
- Biological Interactions: Pyridine-containing derivatives (target compound, ) enable metal coordination or π-stacking in peptide-receptor interactions, unlike purely hydrophobic aryl groups (e.g., o-tolyl).
Synthetic Utility :
- High-purity (>99%) analogs like are preferred for critical SPPS steps, whereas lower-purity variants (e.g., 95% in ) may suffice for exploratory synthesis.
- Storage stability varies: Pyridine-based compounds may require inert atmospheres to prevent oxidation, while chlorophenyl derivatives () are more stable at ambient temperatures.
Biological Activity
3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridin-2-yl]propanoic acid, also known as (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-2-yl)propanoic acid, is a complex organic compound characterized by its unique structural features. This compound has garnered attention in various fields including medicinal chemistry due to its potential biological activity.
Structural Characteristics
The compound consists of:
- Fluorenylmethoxycarbonyl group (Fmoc) : Commonly used as a protecting group in peptide synthesis.
- Pyridine moiety : Known for its biological activity and ability to interact with various enzymes and receptors.
- Chiral center : The presence of chirality can significantly influence the biological interactions and efficacy of the compound.
Biological Activity
Research indicates that this compound exhibits several biological activities, which can be categorized as follows:
Enzyme Interaction
The compound has been studied for its interactions with specific enzymes, particularly in the context of:
- Histone Deacetylase (HDAC) Inhibition : It has shown potential as an HDAC inhibitor, which is relevant for cancer therapy. Compounds similar to this have demonstrated selectivity towards different HDAC isoforms, indicating a potential for targeted therapeutic applications .
- Enzyme Modulation : The unique functional groups allow it to modulate enzyme activity, which can lead to various biochemical effects within cellular pathways.
Antimicrobial Properties
The compound's structural similarities with known antimicrobial agents suggest potential efficacy against bacterial strains. For instance, derivatives of similar compounds have been tested against Staphylococcus aureus, showing promising results in inhibiting biofilm formation .
Case Study 1: HDAC Inhibition
A study evaluated the HDAC inhibitory activity of various compounds, including those related to this compound. The results indicated that certain derivatives exhibited IC50 values ranging from 14 to 67 nM against HDAC1–3 and 10–11, demonstrating significant potency compared to other tested compounds .
Case Study 2: Antimicrobial Activity
In a separate investigation, derivatives of the compound were assessed for their antimicrobial properties. The minimum inhibitory concentration (MIC) values were recorded at 0.156 mg/mL against S. aureus in planktonic states, with even lower values observed in biofilm conditions (MECB value of 0.019 mg/mL), highlighting its potential as an antimicrobial agent .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Methylpyridine Derivative | Contains a methyl group on pyridine | Antimicrobial properties |
| 2-Amino-3-(pyridin-2-yl)propanoic Acid | Simple amino acid structure | Neurotransmitter role |
| N-Fmoc-L-alanine | Fmoc-protected amino acid | Used in peptide synthesis |
The unique combination of functional groups in this compound sets it apart from simpler analogs, potentially providing unique biological activities that merit further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
